1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety linked via a 2-hydroxy-3-[4-(methylethyl)phenoxy]propyl chain and a 4-fluorophenyl group. The benzimidazole ring is a critical pharmacophore in medicinal chemistry, often associated with antiviral, anticancer, or kinase-inhibitory activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O3/c1-19(2)20-7-13-25(14-8-20)36-18-24(34)17-33-27-6-4-3-5-26(27)31-29(33)21-15-28(35)32(16-21)23-11-9-22(30)10-12-23/h3-14,19,21,24,34H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLJUZWLOLUPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)pyrrolidin-2-one is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine core, a benzimidazole moiety, and a phenolic substituent. Its molecular formula is with a molecular weight of 556.62 g/mol. The presence of the fluorine atom and various functional groups suggests potential interactions with biological targets.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
- Receptor Modulation : It is hypothesized that the compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of AChE | 157.31 | |
| Inhibition of BChE | 46.42 | |
| Antioxidant Activity | Not specified | |
| Modulation of GPCR activity | Not specified |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models, suggesting potential applications in treating Alzheimer's disease.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar benzimidazole derivatives. These compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, indicating their potential as chemotherapeutic agents.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound is still under investigation, but preliminary studies suggest good oral bioavailability and metabolic stability. Toxicological assessments are necessary to determine safety profiles before clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share partial structural motifs or functional groups with the target molecule, enabling a comparative analysis:
Structural and Functional Group Comparison
Key Observations :
- Heterocyclic Cores: The target’s benzimidazole-pyrrolidinone system contrasts with the pyrazolopyrimidine-chromenone cores in Examples 60 and 52 . Benzimidazole derivatives often exhibit broader kinase selectivity compared to pyrazolopyrimidines, which are typically optimized for ATP-binding pockets .
- Fluorine Substituents : All compounds feature fluorinated aromatic rings, enhancing metabolic stability and binding affinity through hydrophobic and electrostatic interactions.
- Polar Groups : The target’s hydroxypropyl linker may confer better aqueous solubility than the sulfonamide (Example 60) or oxazin (Example 52) groups, which are more rigid and prone to crystallization .
Pharmacological and Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs with sulfonamide or oxazin groups (Examples 60 and 52) exhibit high melting points (>220°C), suggesting crystalline solid states that may complicate formulation .
- Molecular Weight : The target’s predicted molecular weight (~550–600 g/mol) aligns with Examples 60 and 52, indicating compliance with Lipinski’s rules for oral bioavailability.
- Stereochemistry : Example 60 achieved 96.21% enantiomeric excess , highlighting the importance of chiral purity in analogs with complex substituents. The target’s hydroxypropyl chain introduces a chiral center, necessitating stereoselective synthesis for optimal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
